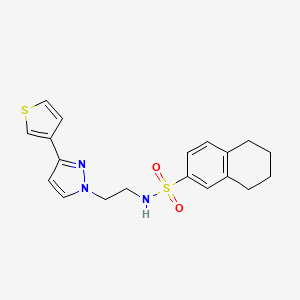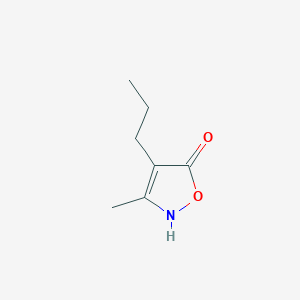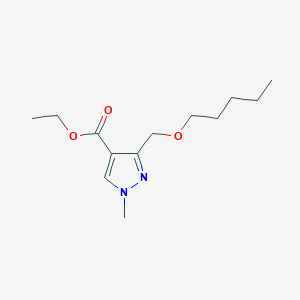![molecular formula C15H10FNO2 B2424972 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone CAS No. 306978-23-4](/img/structure/B2424972.png)
1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a benzisoxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2-hydroxybenzoic acid.
Formation of Benzisoxazole: The 4-fluoroaniline undergoes a cyclization reaction with 2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the benzisoxazole ring.
Acylation: The resulting benzisoxazole derivative is then subjected to Friedel-Crafts acylation using acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the ethanone group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanoic acid.
Reduction: 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone has diverse applications in scientific research:
Medicinal Chemistry: It serves as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies investigating the interaction of benzisoxazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Wirkmechanismus
The mechanism by which 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to and inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
- 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
- 1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
- 1-[3-(4-Bromophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
Comparison:
- Uniqueness: The presence of the fluorine atom in 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone imparts unique electronic properties that can influence its reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability compared to its chloro, methyl, and bromo analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9(18)11-4-7-14-13(8-11)15(19-17-14)10-2-5-12(16)6-3-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAYCTPDUCDKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one](/img/structure/B2424889.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(2,6-dimethylmorpholin-4-yl)sulfonyl]ethyl}propanamide](/img/structure/B2424891.png)
![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2424892.png)




![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2424903.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2424904.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2424906.png)
![2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2424909.png)


